molecular formula C8H15ClOSi B12825045 1-Chloro-5-(trimethylsilyl)pent-4-yn-2-ol

1-Chloro-5-(trimethylsilyl)pent-4-yn-2-ol

Cat. No.: B12825045
M. Wt: 190.74 g/mol
InChI Key: IAKQHQSARTYVQA-UHFFFAOYSA-N
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Description

1-Chloro-5-(trimethylsilyl)pent-4-yn-2-ol is an organic compound with the molecular formula C8H15ClOSi. It is a derivative of pentynyl alcohol, where a chlorine atom and a trimethylsilyl group are attached to the carbon chain. This compound is used as an intermediate in organic synthesis and has applications in various fields, including polymer chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Chloro-5-(trimethylsilyl)pent-4-yn-2-ol can be synthesized through several methods. One common approach involves the reaction of 5-chloro-1-pentynyltrimethylsilane with a suitable alcohol under controlled conditions. The reaction typically requires a catalyst and is carried out at a specific temperature and pressure to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chemical reactors and precise control of reaction parameters. The process may include steps such as distillation, purification, and quality control to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

1-Chloro-5-(trimethylsilyl)pent-4-yn-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alkanes or alkenes. Substitution reactions can result in various functionalized derivatives .

Scientific Research Applications

1-Chloro-5-(trimethylsilyl)pent-4-yn-2-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Chloro-5-(trimethylsilyl)pent-4-yn-2-ol involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can participate in various chemical reactions, leading to the formation of new bonds and functional groups .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Chloro-5-(trimethylsilyl)pent-4-yn-2-ol is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions. Its versatility makes it valuable in various scientific and industrial applications .

Properties

Molecular Formula

C8H15ClOSi

Molecular Weight

190.74 g/mol

IUPAC Name

1-chloro-5-trimethylsilylpent-4-yn-2-ol

InChI

InChI=1S/C8H15ClOSi/c1-11(2,3)6-4-5-8(10)7-9/h8,10H,5,7H2,1-3H3

InChI Key

IAKQHQSARTYVQA-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C#CCC(CCl)O

Origin of Product

United States

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